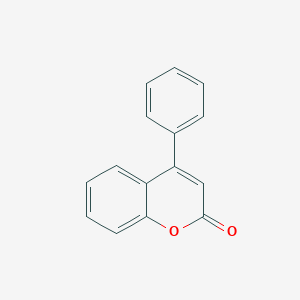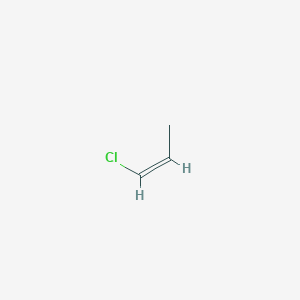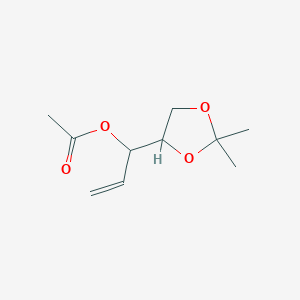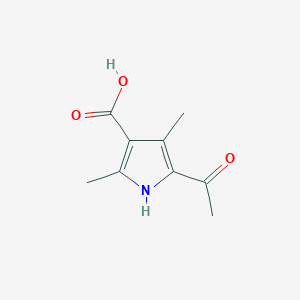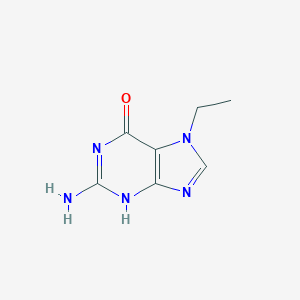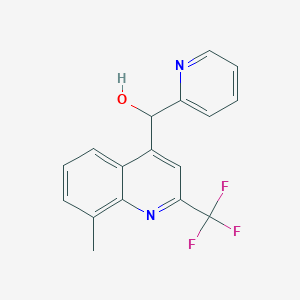
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol is a complex organic compound that features a quinoline core substituted with a pyridyl group, a methyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput . Additionally, the use of catalysts and specific reaction conditions to enhance the efficiency of each step would be crucial.
Analyse Des Réactions Chimiques
Types of Reactions
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the pyridyl group to a more reactive form.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the trifluoromethyl group could yield a variety of substituted quinoline derivatives .
Applications De Recherche Scientifique
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol involves its interaction with specific molecular targets. The pyridyl and quinoline moieties can interact with metal ions, making the compound useful as a chelating agent . Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridyl-quinoline derivatives: These compounds share the quinoline and pyridyl core but lack the trifluoromethyl group, which can significantly alter their chemical and biological properties.
Trifluoromethyl-quinoline derivatives: These compounds have the trifluoromethyl group but may lack the pyridyl substitution, affecting their reactivity and applications.
Uniqueness
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential for diverse applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridyl group allows for specific interactions with metal ions and biological targets .
Propriétés
IUPAC Name |
[8-methyl-2-(trifluoromethyl)quinolin-4-yl]-pyridin-2-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c1-10-5-4-6-11-12(16(23)13-7-2-3-8-21-13)9-14(17(18,19)20)22-15(10)11/h2-9,16,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURWCBDMWIBNDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)C(C3=CC=CC=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

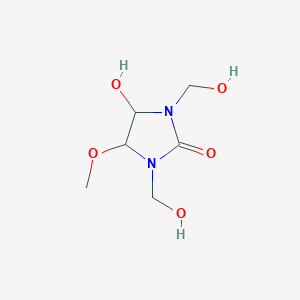

![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
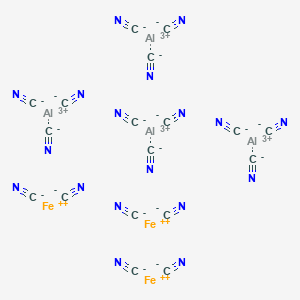
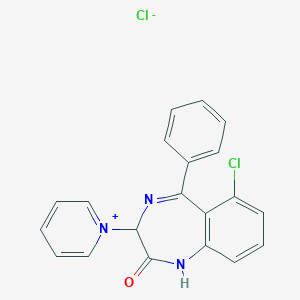
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
